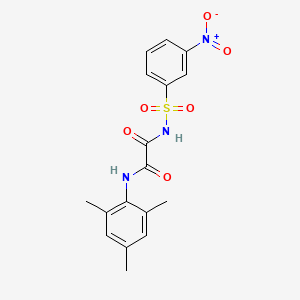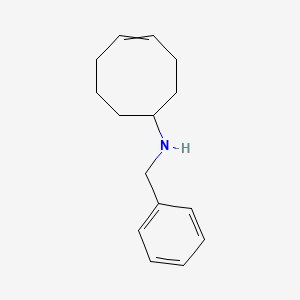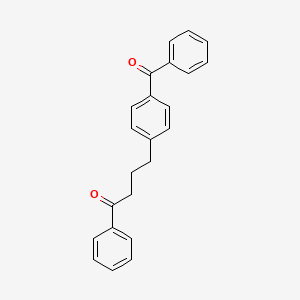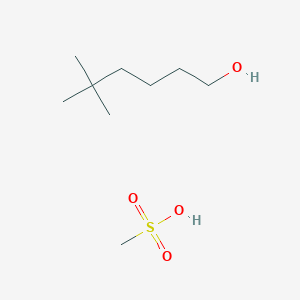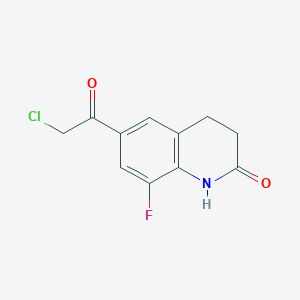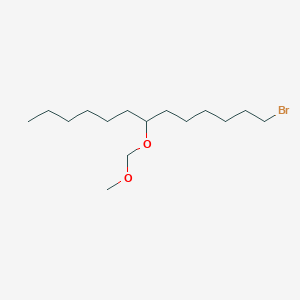![molecular formula C16H12N4O B12563567 5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline CAS No. 193825-28-4](/img/structure/B12563567.png)
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline is a heterocyclic compound that belongs to the tetrazoloquinoline family. This compound is characterized by a tetrazole ring fused to a quinoline structure, with a phenoxymethyl group attached at the 5-position. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of an organocatalyst such as p-toluenesulfonic acid under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
In an industrial setting, the production of 5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure optimal yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxymethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell walls and fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It inhibits key enzymes involved in cell wall synthesis and membrane function, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Tetrazolo[1,5-a]quinoline-4-carbaldehyde
- 5-Chlorotetrazolo[1,5-a]quinoline
- 4-(Chloromethyl)tetrazolo[1,5-a]quinoline
- Tetrazolo[1,5-a]quinoline-4-carboxylic acid
- 5-Azidotetrazolo[1,5-a]quinoline
Uniqueness
5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline is unique due to its phenoxymethyl group, which enhances its biological activity and chemical reactivity compared to other tetrazoloquinoline derivatives. This structural modification allows for greater versatility in its applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
193825-28-4 |
|---|---|
Molecular Formula |
C16H12N4O |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-(phenoxymethyl)tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C16H12N4O/c1-2-6-13(7-3-1)21-11-12-10-16-17-18-19-20(16)15-9-5-4-8-14(12)15/h1-10H,11H2 |
InChI Key |
XVPQXOOUIHCGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC3=NN=NN3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


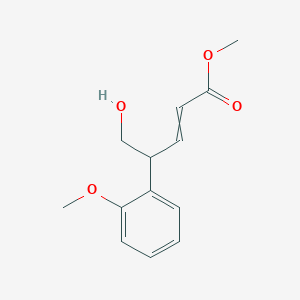
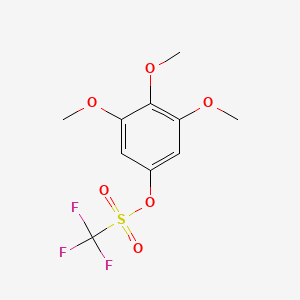

![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
